

CLinDMA: A Technical Guide to Structure, Properties, and Applications in siRNA Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CLinDMA

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Abstract

CLinDMA is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for small interfering RNA (siRNA). Its chemical structure is designed to facilitate the encapsulation of negatively charged siRNA molecules into lipid nanoparticles (LNPs) and promote their efficient delivery into target cells. This technical guide provides an in-depth overview of the chemical structure and properties of **CLinDMA**, detailed methodologies for the formulation and characterization of **CLinDMA**-containing LNPs, and a discussion of its mechanism of action in mediating siRNA delivery and the associated inflammatory response.

CLinDMA Structure and Chemical Properties

CLinDMA (Chemical Abstract Service (CAS) Number: 908860-82-2) is a complex cationic lipid with a molecular formula of C₅₄H₉₇NO₃ and a molecular weight of 808.35 g/mol ^{[1][2]} Its structure features a tertiary amine head group, which is ionizable, and two long, unsaturated hydrocarbon tails. This amphipathic nature is crucial for its function in forming lipid bilayers and encapsulating therapeutic payloads.

A two-dimensional representation of the **CLinDMA** chemical structure is provided below.

CLinDMA

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Caption: 2D Chemical Structure of **CLinDMA**.

Physicochemical Properties

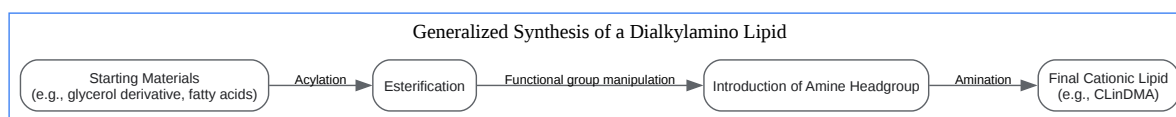
The physicochemical properties of **CLinDMA** are central to its utility in drug delivery. While specific experimental data for **CLinDMA** on properties like the pKa is not readily available in public literature, we can infer its characteristics based on its classification as an ionizable lipid designed for siRNA delivery.

Table 1: Physicochemical Properties of **CLinDMA** and Related Ionizable Lipids

Property	CLinDMA	Representative Ionizable Lipids (e.g., DLin-MC3-DMA)	Reference(s)
Molecular Formula	C54H97NO3	C43H79NO5	[1][2]
Molecular Weight	808.35 g/mol	642.08 g/mol	[1]
CAS Number	908860-82-2	1224606-06-7	
Appearance	Viscous Liquid	Colorless to pale yellow oil	-
Solubility	DMSO: ~120-140 mg/mL	Soluble in ethanol, chloroform, DMSO	
pKa (apparent)	Not publicly available	6.2 - 6.5 (Optimal range for siRNA delivery)	-

Synthesis of CLinDMA

A detailed, step-by-step synthesis protocol for **CLinDMA** is not publicly available and is likely considered proprietary by commercial suppliers. However, the general synthesis of similar dialkylamino lipids involves a multi-step process. A generalized synthetic scheme is presented below to illustrate the likely chemical transformations involved.



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Caption: Generalized workflow for the synthesis of a cationic lipid like **CLinDMA**.

Formulation and Characterization of **CLinDMA**-based Lipid Nanoparticles (LNPs)

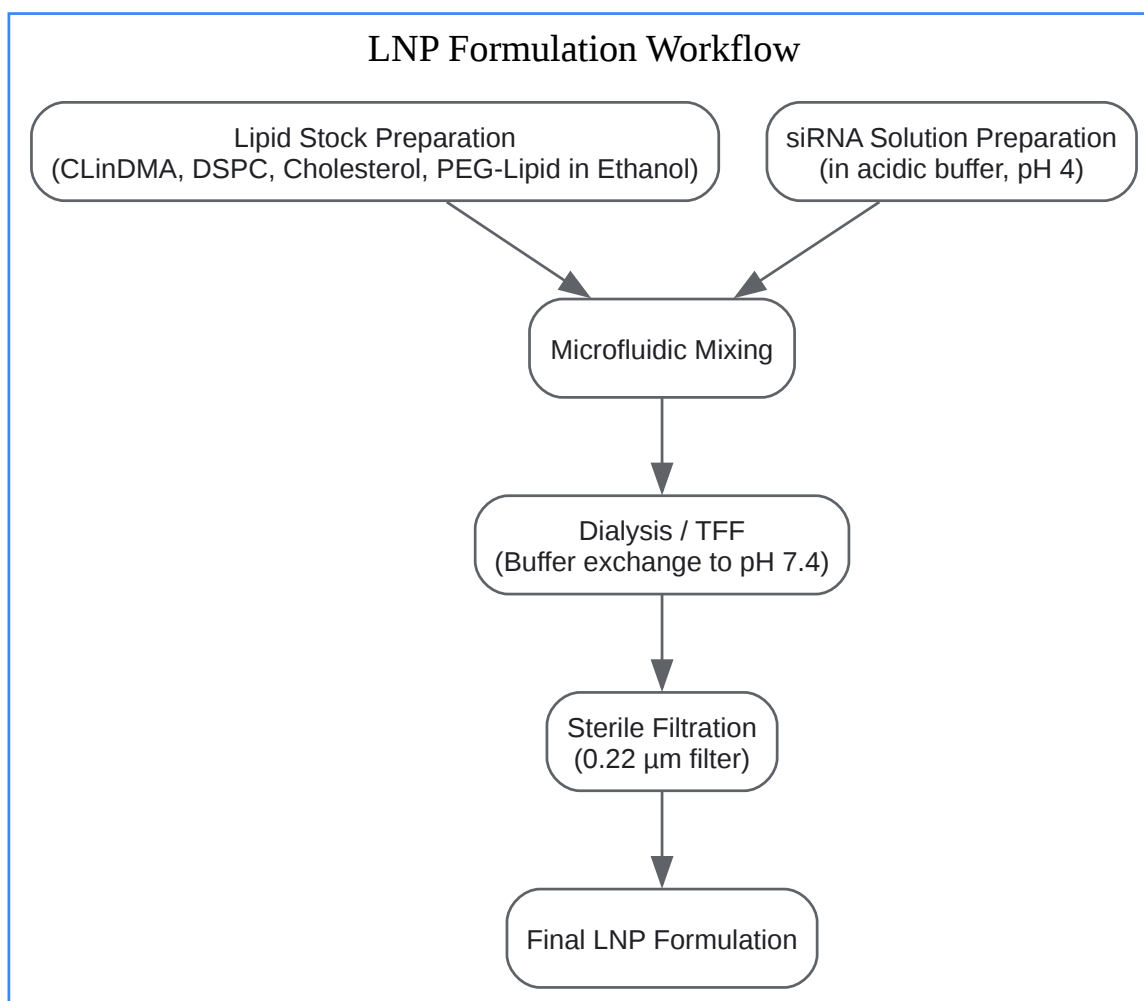
CLinDMA is a key component in the formulation of LNPs for siRNA delivery, such as the LNP201 formulation. These LNPs are typically composed of the cationic lipid (**CLinDMA**), a neutral helper lipid (e.g., distearoylphosphatidylcholine - DSPC), cholesterol to stabilize the lipid bilayer, and a PEGylated lipid (e.g., PEG-DMG) to improve circulation time and reduce aggregation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes a representative method for formulating siRNA-loaded LNPs using a microfluidic device.

- Preparation of Lipid Stock Solution:
 - Dissolve **CLinDMA**, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.
 - Ensure all lipids are fully dissolved, which may require gentle heating.

- Preparation of siRNA Aqueous Solution:
 - Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the tertiary amine of **CLinDMA** is protonated, facilitating electrostatic interactions with the negatively charged siRNA.
- Microfluidic Mixing:
 - Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
 - Pump the two solutions through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing leads to the self-assembly of the lipids around the siRNA, forming LNPs.
- Purification and Buffer Exchange:
 - The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the **CLinDMA**, resulting in a near-neutral surface charge for the LNPs.
 - Alternatively, tangential flow filtration (TFF) can be used for purification and concentration.
- Sterilization:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.



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Caption: Experimental workflow for the formulation of **CLinDMA**-based LNPs.

Characterization of LNPs

The physicochemical characteristics of the formulated LNPs are critical for their in vitro and in vivo performance.

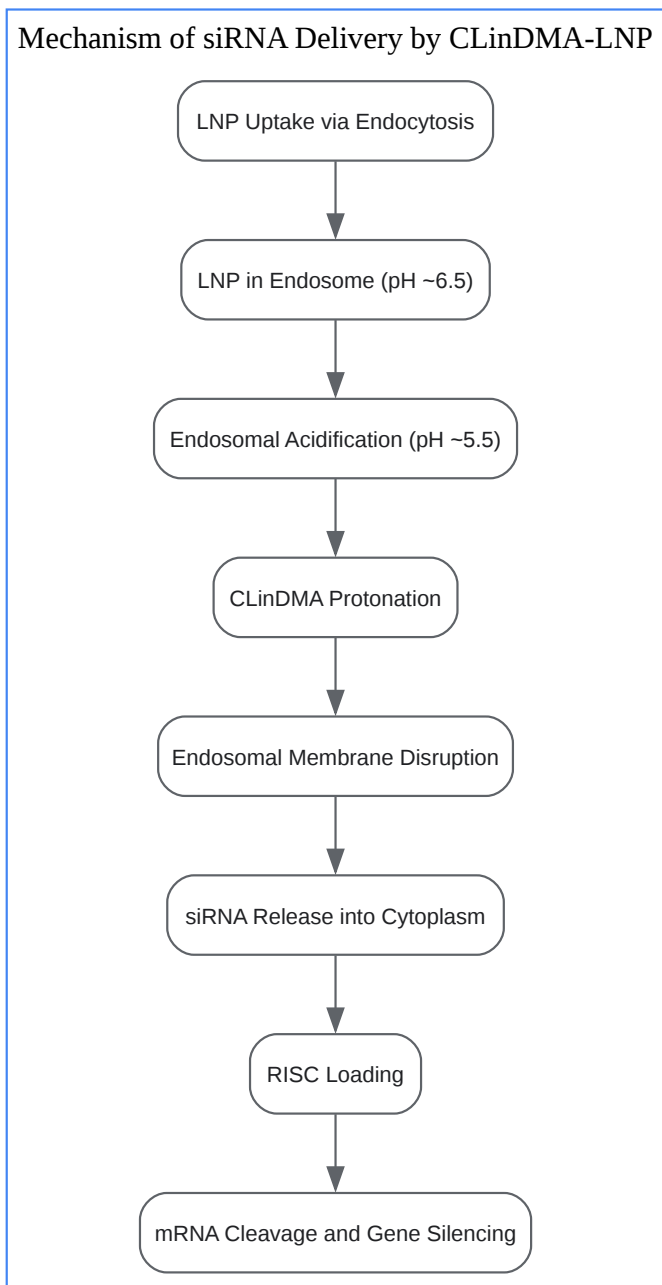
Table 2: Representative Physicochemical Characteristics of Ionizable Lipid-based LNPs

Parameter	Typical Range	Method of Analysis
Particle Size (Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)	-10 to +10 mV	Laser Doppler Velocimetry (LDV)
Encapsulation Efficiency	> 85%	RiboGreen Assay or HPLC

Mechanism of Action in siRNA Delivery

The efficacy of **CLinDMA**-containing LNPs in siRNA delivery is attributed to a multi-step process that facilitates the transport of siRNA across cellular membranes to the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).

- **Endocytosis:** LNPs are taken up by cells through endocytosis.
- **Endosomal Escape:** As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of **CLinDMA**, leading to a positive charge. The positively charged **CLinDMA** then interacts with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the encapsulated siRNA to be released into the cytoplasm.
- **RISC Loading and Gene Silencing:** Once in the cytoplasm, the siRNA is loaded into the RISC, which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.



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Caption: Cellular mechanism of siRNA delivery mediated by **CLinDMA**-containing LNPs.

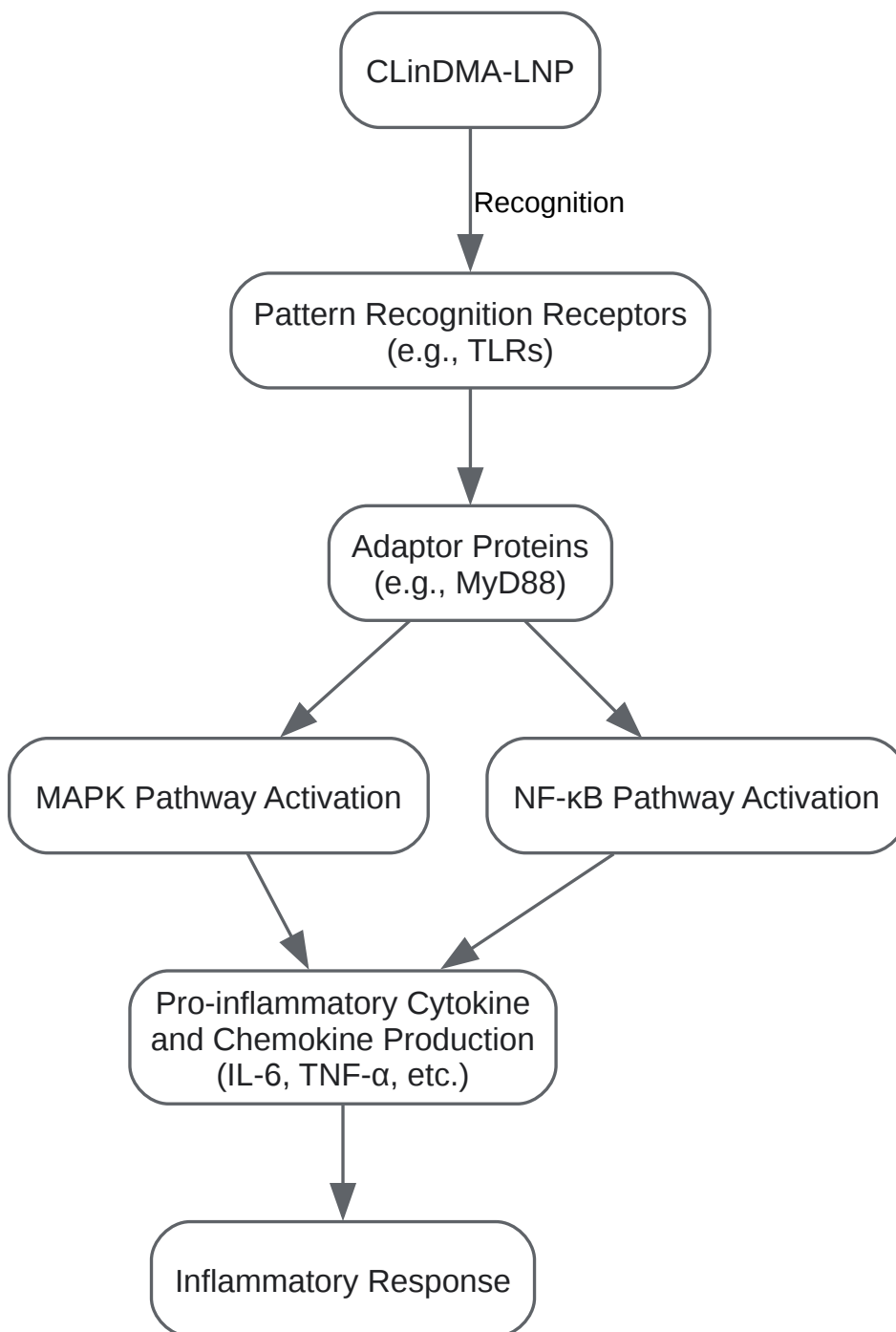
Inflammatory Response

It is well-documented that **CLinDMA** and LNPs formulated with it can induce an acute inflammatory response. This is an important consideration in the development of siRNA

therapeutics. The inflammatory response is thought to be triggered by the interaction of the cationic lipid with components of the innate immune system.

The proposed signaling pathway involves the activation of Toll-like receptors (TLRs) and other pattern recognition receptors, leading to the downstream activation of transcription factors such as NF- κ B and the mitogen-activated protein kinase (MAPK) pathway. This, in turn, results in the production and release of pro-inflammatory cytokines and chemokines, such as IL-6, TNF- α , and various interleukins.

Inflammatory Signaling Pathway of CLinDMA-LNPs



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Caption: Proposed signaling pathway for the inflammatory response induced by **CLinDMA**-LNPs.

Conclusion

CLinDMA is a potent ionizable cationic lipid that plays a crucial role in the formulation of effective siRNA delivery systems. Its chemical structure and physicochemical properties are finely tuned to facilitate siRNA encapsulation, cellular uptake, and endosomal escape. While detailed synthetic protocols and specific physicochemical data for **CLinDMA** are not widely available, a comprehensive understanding of its function can be derived from the broader knowledge of ionizable lipids in LNP technology. The methodologies for LNP formulation and characterization are well-established, allowing for the reproducible production of nanoparticles with desired attributes. A thorough understanding of both the mechanism of siRNA delivery and the potential for an inflammatory response is essential for the continued development and optimization of **CLinDMA**-based therapeutics. Future research may focus on modifying the structure of **CLinDMA** to enhance its efficacy while mitigating its inflammatory potential.

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References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CLinDMA: A Technical Guide to Structure, Properties, and Applications in siRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831051#clindma-structure-and-chemical-properties]

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